3-amino-1-(2-methylpropyl)urea
Overview
Description
3-amino-1-(2-methylpropyl)urea is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by an amino group and an isobutyl group
Mechanism of Action
Target of Action
The primary target of 3-amino-1-(2-methylpropyl)urea is the urease enzyme , specifically the metallochaperone UreG . Urease plays a crucial role in microbial infection, and its inhibition can lead to attenuated virulence of the pathogen .
Mode of Action
This compound interacts with its target by inhibiting the urease maturation process . This process involves the functional perturbation of UreG, which disrupts the insertion of nickel into the apo-urease . This unusual mode of action results in the inhibition of urease activity .
Biochemical Pathways
The compound affects the urea cycle , a series of biochemical reactions that convert highly toxic ammonia to urea for excretion . This cycle occurs in ureotelic organisms, primarily in the liver and to a lesser extent in the kidneys .
Pharmacokinetics
Similar compounds like urea are known to be used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . More research is needed to understand the ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of urease activity , which leads to the attenuation of the virulence of the pathogen . This could potentially be used in the development of antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-methylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of the desired product.
Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . This reaction proceeds through a Hofmann rearrangement, generating the isocyanate intermediate in situ, which then reacts with ammonia to form the urea derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the nucleophilic addition method makes it an attractive option for industrial applications due to its eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-methylpropyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amino group under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted ureas.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
3-amino-1-(2-methylpropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-substituted Ureas: Compounds like N-methylurea and N-ethylurea share structural similarities but differ in their substituents.
Amines: Compounds such as isobutylamine and tert-butylamine have similar alkyl groups but lack the urea moiety.
Uniqueness
3-amino-1-(2-methylpropyl)urea is unique due to its combination of an amino group and an isobutyl group attached to the urea core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-amino-3-(2-methylpropyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSWVUVFXMIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878761 | |
Record name | 4-I-BUTYLSEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79353-74-5 | |
Record name | 4-I-BUTYLSEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2-methylpropyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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